{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with fluoroethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the fluoro groups, potentially converting them to hydrogen atoms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of de-fluorinated derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require fluorinated components.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl and fluorophenyl groups can enhance binding affinity and specificity to these targets. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target involved.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(3-chlorophenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(3-bromophenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(3-iodophenyl)methyl]amine
Uniqueness
The presence of fluorine atoms in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c14-4-5-18-10-12(9-17-18)8-16-7-11-2-1-3-13(15)6-11/h1-3,6,9-10,16H,4-5,7-8H2 |
InChI Key |
JRTKSWMQLWMOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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